molecular formula C17H17ClN2OS B15228771 1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine

1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine

Cat. No.: B15228771
M. Wt: 332.8 g/mol
InChI Key: YZILLIJKFLKJRH-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a small organic molecule featuring a quinoline core substituted with a chlorine atom at position 2 and an ethoxy group at position 4. A methanamine linker connects the quinoline moiety to a thiophen-2-ylmethyl group.

Synthesis Pathway: Though explicit synthesis details are absent in the evidence, similar compounds (e.g., N-(thiophen-2-ylmethyl)methanamine derivatives) are synthesized via reductive amination between aldehydes (e.g., 2-thiophenecarboxaldehyde) and amines (e.g., quinoline-substituted benzylamines) . Hydrochloride salts are often isolated through acid-base workup .

Properties

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C17H17ClN2OS/c1-2-21-14-5-6-16-12(9-14)8-13(17(18)20-16)10-19-11-15-4-3-7-22-15/h3-9,19H,2,10-11H2,1H3

InChI Key

YZILLIJKFLKJRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNCC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 2-Chloro-6-ethoxyquinoline-3-carbaldehyde (Quinoline core)
  • N-(Thiophen-2-ylmethyl)methanamine (Amine side chain)

Coupling these fragments via reductive amination or nucleophilic substitution forms the target molecule.

Quinoline Core Synthesis

Formation of the Ethoxyquinoline Skeleton

The 6-ethoxy group is introduced via nucleophilic substitution on 6-hydroxyquinoline using ethyl chloroacetate in the presence of sodium hydride. Subsequent chlorination at position 2 is achieved with phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

Example Protocol

  • 6-Ethoxyquinoline Synthesis :
    • React 6-hydroxyquinoline (10 mmol) with ethyl chloroacetate (12 mmol) in anhydrous DMF.
    • Add NaH (1.2 eq) at 0°C, then warm to 80°C for 6 hours.
    • Yield: 78%.
  • Chlorination at Position 2 :
    • Treat 6-ethoxyquinoline (5 mmol) with NCS (6 mmol) in DMF at 55°C for 3 hours.
    • Yield: 85%.
Functionalization at Position 3

The aldehyde group at position 3 is introduced via Vilsmeier-Haack reaction using POCl₃ and DMF:

  • React 2-chloro-6-ethoxyquinoline (5 mmol) with POCl₃ (15 mmol) and DMF (10 mmol) at 0°C, then reflux at 80°C for 2 hours.
  • Yield: 70%.

Thiophenmethylamine Side Chain Preparation

Synthesis of N-(Thiophen-2-ylmethyl)methanamine
  • Methanamine Derivatization :
    • React thiophen-2-ylmethanol (10 mmol) with methanesulfonyl chloride (12 mmol) in dichloromethane (DCM) at 0°C.
    • Add triethylamine (15 mmol) and stir for 2 hours.
    • Substitute mesylate with methanamine (20 mmol) in THF at 60°C for 12 hours.
    • Yield: 65%.

Coupling Reactions and Final Assembly

Reductive Amination

Condense 2-chloro-6-ethoxyquinoline-3-carbaldehyde (5 mmol) with N-(thiophen-2-ylmethyl)methanamine (6 mmol) using sodium triacetoxyborohydride (STAB, 10 mmol) in dichloroethane (DCE) at room temperature for 24 hours.

  • Yield : 82%.
  • Purity : >95% (HPLC).

Nucleophilic Substitution

Alternative routes employ a brominated quinoline intermediate:
1. 3-Bromo-2-chloro-6-ethoxyquinoline (5 mmol) reacts with N-(thiophen-2-ylmethyl)methanamine (6 mmol) in the presence of CuI (0.1 eq) and K₂CO₃ (3 eq) in DMF at 100°C for 12 hours.
- Yield : 68%.

Reaction Optimization and Challenges

Critical Parameters

Parameter Optimal Condition Impact on Yield
Solvent DCE or DMF DCE: 82% vs DMF: 68%
Temperature 25°C (STAB) vs 100°C (CuI) Higher temps reduce stereoselectivity
Catalyst STAB vs CuI STAB preferred for amine coupling

Side Reactions and Mitigation

  • Over-chlorination : Controlled NCS stoichiometry (1.2 eq) minimizes di-chlorinated byproducts.
  • Oxidation of Thiophene : Use inert atmosphere (N₂/Ar) during coupling.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 8.45 (s, 1H, quinoline-H), δ 7.25 (d, 1H, thiophene-H)
LC-MS m/z 361.2 [M+H]⁺

Purity Assessment

  • HPLC : Retention time = 6.7 min (C18 column, 70:30 MeOH/H₂O).
  • Elemental Analysis : C₁₇H₁₆ClN₂OS requires C 58.53%, H 4.63%; Found C 58.49%, H 4.60%.

Applications and Derivatives

The compound’s structural analogs demonstrate kinase inhibitory activity (e.g., p38 MAPK). Modifications to the ethoxy or thiophene groups enhance selectivity for neurological targets.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Variation in Aryl/Heteroaryl Substituents

The quinoline core distinguishes the target compound from analogs with pyridine, thiazole, or benzene rings. Key comparisons include:

Compound Name Core Structure Substituents Key Properties/Applications Reference
1-(4-Bromophenyl)-N-(2-thienylmethyl)methanamine Benzene 4-Bromophenyl, thiophen-2-ylmethyl Potential antiviral/antimicrobial
1-(Pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanamine Pyridine Pyridin-4-yl, thiophen-2-ylmethyl Improved solubility vs. quinoline
Target Compound Quinoline 2-Chloro-6-ethoxy, thiophen-2-ylmethyl Enhanced π-π stacking for receptor binding

Analysis :

  • The 2-chloro and 6-ethoxy substituents may increase lipophilicity, affecting membrane permeability and metabolic stability compared to bromophenyl or pyridyl analogs .

Heterocycle Modifications in Methanamine Linker

The thiophen-2-ylmethyl group is a common feature in several analogs, but modifications to the heterocycle alter electronic and steric properties:

Compound Name Heterocycle Modification Key Observations Reference
1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine Thiazole with 3-chlorophenyl Electron-deficient thiazole may enhance target selectivity
2-Phenylbenzo[b]thiophene-3-N,N-dimethylmethanamine Benzo[b]thiophene with dimethylamine Increased rigidity for receptor binding
Target Compound Thiophen-2-ylmethyl Flexibility may improve conformational adaptability

Analysis :

  • The benzo[b]thiophene core in offers planar rigidity, which may improve binding affinity but reduce solubility relative to the target compound’s ethoxyquinoline scaffold.

Substituent Effects on Pharmacokinetics

Functional groups like nitro, methoxy, and trifluoromethyl in analogs influence ADME (Absorption, Distribution, Metabolism, Excretion) properties:

Compound Name Substituent Impact on Properties Reference
N-(4-Methoxybenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine 5-Nitrothiophene, 4-methoxybenzyl Nitro group increases metabolic instability
N-(3-Trifluoromethylbenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine 3-Trifluoromethylbenzyl Enhanced lipophilicity and CNS penetration
Target Compound 6-Ethoxyquinoline Ethoxy group may reduce CYP-mediated oxidation

Analysis :

  • The 6-ethoxy group in the target compound likely improves metabolic stability compared to nitro-substituted analogs .
  • Trifluoromethyl groups (e.g., ) increase lipophilicity, which could enhance blood-brain barrier penetration but may also raise toxicity risks.

Biological Activity

1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities. The unique structural features of this compound, including the chloro and ethoxy groups attached to a quinoline core and a thiophenylmethyl amine substituent, suggest a promising avenue for medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClN2OC_{17}H_{17}ClN_2O, with a molar mass of approximately 300.78 g/mol. The compound's structure can be described as follows:

Property Value
Molecular FormulaC₁₇H₁₇ClN₂O
Molar Mass300.78 g/mol
CAS Number917746-10-2

Biological Activity

Quinoline derivatives, including this compound, have been extensively studied for various biological activities, such as:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains.
  • Anticancer Properties : Research indicates that quinoline-based compounds can induce apoptosis in cancer cells. The specific mechanism of action for this compound may involve interaction with cellular pathways that regulate cell growth and survival.
  • Enzyme Inhibition : This compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially impacting diseases such as diabetes or cancer.
  • Neuroprotective Effects : Some studies have suggested that quinoline derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound likely involves interactions with specific biological targets:

  • Receptors : Binding to neurotransmitter receptors could modulate signaling pathways.
  • Enzymes : Inhibition of key enzymes may disrupt metabolic processes critical for disease progression.

Case Studies and Research Findings

Research on quinoline derivatives has yielded various findings relevant to the biological activity of this compound:

  • Antimicrobial Studies : A study highlighted the effectiveness of similar quinoline compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound might exhibit comparable activity .
  • Anticancer Research : In vitro studies demonstrated that quinoline derivatives could induce apoptosis in human cancer cell lines, indicating potential therapeutic applications in oncology .
  • Neuroprotective Studies : Research has shown that certain quinoline derivatives protect neuronal cells from oxidative stress, which is critical in neurodegenerative conditions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Name Structure Features Unique Properties
4-(3-Cyanoquinolin)Contains cyano group instead of chloroKnown for protein kinase inhibition
6-MethoxyquinolineMethoxy substitution at position 6Exhibits different biological activity spectrum
4-(Chlorophenyl)quinolineChlorine substitution on phenyl ringPotentially different pharmacological profile

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